N-Formylpipéridine

Vue d'ensemble

Description

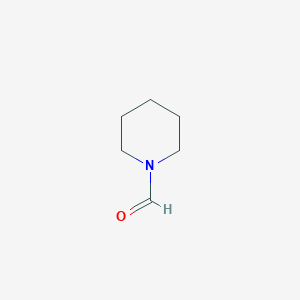

N-Formylpipéridine: est un composé organique de formule chimique C₆H₁₁NO . C'est l'amide de l'acide formique et de la pipéridine. Ce composé est connu pour son utilisation comme solvant aprotique polaire, ce qui signifie qu'il peut dissoudre une large gamme de substances sans participer lui-même à des réactions chimiques. Il a une meilleure solubilité dans les hydrocarbures par rapport à d'autres solvants amides tels que le diméthylformamide .

Applications De Recherche Scientifique

Pharmaceutical Applications

N-Formylpiperidine serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives are studied for their biological activities, including:

- Antiviral Agents : Research indicates that certain piperidine derivatives exhibit antiviral properties, suggesting potential applications in developing new antiviral medications .

- Neuropharmacology : N-Formylpiperidine derivatives have been explored for their effects on neurotransmitter systems, particularly as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s .

Chemical Synthesis

N-Formylpiperidine is utilized in several chemical synthesis processes:

- Electrochemical Synthesis : Recent advancements have demonstrated the use of N-Formylpiperidine in anodic methoxylation processes within microfluidic electrolysis cells, allowing for efficient and scalable production of substituted piperidines .

- Vilsmeier-Type Reactions : The compound has been employed as a reactant in direct amidation reactions, showcasing its utility in forming amide bonds without the need for metal catalysts .

Adsorption Processes

N-Formylpiperidine has shown promise in environmental remediation, particularly in the adsorption of heavy metals:

- Lead Ion Adsorption : Poly(N-formylpiperidine) has been synthesized and tested for its ability to adsorb Pb(II) ions from aqueous solutions. Studies indicate that this polymer exhibits high uptake efficiency under optimized conditions (e.g., pH adjustments), making it a viable candidate for wastewater treatment applications .

Case Study: Adsorption Efficiency

A study focused on the preparation of Poly(N-formylpiperidine) demonstrated its effectiveness in removing Pb(II) from liquid phases using continuous column systems. Key findings include:

- Optimal pH Range : The adsorption capacity was significantly influenced by pH levels, with optimal performance observed at specific pH values.

- Column Parameters : The study detailed the influence of flow rates and contact time on lead ion removal efficiency, providing valuable data for industrial applications.

| Parameter | Optimal Value |

|---|---|

| pH | 6.5 |

| Flow Rate | 5 mL/min |

| Contact Time | 30 min |

| Adsorption Capacity | 95% |

Case Study: Synthesis Advancements

Research into the electrochemical synthesis of N-formylpiperidine highlighted its scalability and efficiency:

- Yield Improvement : The method provided high yields with reduced reaction times compared to traditional methods.

- Environmental Benefits : The electrochemical approach minimizes waste generation and energy consumption, aligning with green chemistry principles.

Mécanisme D'action

Target of Action

N-Formylpiperidine primarily targets Alcohol dehydrogenase 1C . Alcohol dehydrogenase 1C is an enzyme that plays a crucial role in the metabolism of alcohols in the body.

Mode of Action

It is known to interact with its target, alcohol dehydrogenase 1c

Biochemical Pathways

It is known that piperidine derivatives, which include n-formylpiperidine, can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .

Result of Action

It is known that n-formylpiperidine can be used as a polar aprotic solvent, with better hydrocarbon solubility than other amide solvents such as dimethylformamide (dmf) . It has also been used to transfer the formyl group to a Grignard reagent .

Analyse Biochimique

Biochemical Properties

N-Formylpiperidine has been used to transfer the formyl group to a Grignard reagent . In some formylation reactions of alkyllithium compounds, N-Formylpiperidine gives higher yields than DMF

Cellular Effects

Related compounds such as piperidine have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

It is known to interact with Grignard reagents in formylation reactions

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La N-Formylpipéridine peut être synthétisée par formylation de la pipéridine. Une méthode courante implique la réaction de la pipéridine avec de l'acide formique en présence d'un catalyseur tel que l'acide sulfurique . Les conditions de réaction incluent généralement le chauffage du mélange à une température spécifique pour faciliter la formation de la this compound.

Méthodes de production industrielle: En milieu industriel, la this compound est produite en utilisant des réactions de formylation similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés du produit. La séparation et la purification de la this compound du mélange réactionnel sont réalisées par des techniques telles que la distillation et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions: La N-Formylpipéridine subit diverses réactions chimiques, notamment :

Oxydation: Elle peut être oxydée pour former les acides carboxyliques correspondants.

Réduction: Elle peut être réduite pour former l'amine correspondante.

Substitution: Elle peut participer à des réactions de substitution où le groupe formyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation: Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.

Réduction: Des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés en conditions anhydres.

Substitution: Des réactifs tels que les réactifs de Grignard ou les composés organolithium peuvent être utilisés en conditions contrôlées

Principaux produits formés :

Oxydation: Acides carboxyliques.

Réduction: Amines.

Substitution: Divers dérivés de la pipéridine substitués

Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie: Elle est utilisée comme solvant en synthèse organique et comme réactif dans les réactions de formylation.

Industrie: Elle est utilisée dans la production de polymères, de résines et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme par lequel la this compound exerce ses effets dépend de la réaction ou de l'application spécifique. Dans les réactions de formylation, elle agit comme un agent formylant, transférant le groupe formyle à d'autres molécules. Les cibles moléculaires et les voies impliquées varient en fonction de la réaction chimique ou de l'application biologique spécifique .

Comparaison Avec Des Composés Similaires

Composés similaires :

Diméthylformamide (DMF) : Un autre solvant aprotique polaire mais avec des propriétés de solubilité différentes.

N-Méthylpyrrolidone (NMP) : Propriétés de solvant similaires mais structure chimique différente.

Pipéridine: Le composé parent de la N-Formylpipéridine, utilisé dans diverses synthèses chimiques

Unicité : La this compound est unique en sa capacité à fournir des rendements plus élevés dans les réactions de formylation par rapport à d'autres solvants comme le diméthylformamide. Sa structure spécifique lui permet d'agir comme un agent formylant efficace dans diverses réactions chimiques .

Activité Biologique

N-Formylpiperidine is a derivative of piperidine, a six-membered saturated ring containing one nitrogen atom. This compound has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of N-Formylpiperidine, including its mechanisms of action, pharmacological effects, and relevant case studies.

N-Formylpiperidine is characterized by the presence of a formyl group attached to the nitrogen atom of the piperidine ring. This modification can influence its biological properties, including solubility, permeability, and interaction with biological targets.

| Property | Value |

|---|---|

| Human Intestinal Absorption | +0.9579 |

| Blood Brain Barrier | +0.9894 |

| Caco-2 Permeability | +0.7338 |

| P-glycoprotein Substrate | Non-substrate |

| CYP450 2D6 Substrate | Non-substrate |

| Ames Test | Non-AMES toxic |

N-Formylpiperidine exhibits various biological activities through several mechanisms:

- Anti-inflammatory Activity : Similar to other piperidine derivatives, N-Formylpiperidine may inhibit nitric oxide (NO) production and modulate inflammatory pathways. Research indicates that piperidine derivatives can interfere with the signaling pathways that activate inflammatory cells, potentially reducing inflammation in various conditions .

- Antimicrobial Properties : Piperidine derivatives have been explored for their antimicrobial effects. N-Formylpiperidine may exhibit activity against specific bacterial strains, contributing to its utility in treating infections .

- Cytotoxic Effects : Some studies suggest that N-Formylpiperidine could possess cytotoxic properties against certain cancer cell lines, similar to other piperidine derivatives like evodiamine . This effect is likely mediated through apoptosis induction and cell cycle arrest.

Pharmacological Activities

The pharmacological profile of N-Formylpiperidine includes:

- Antidiabetic Effects : Research indicates that piperidine derivatives may have potential as antidiabetic agents by influencing glucose metabolism and insulin sensitivity .

- Anticoagulant Activity : Some derivatives show promise as anticoagulants by inhibiting factors involved in the coagulation cascade .

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of N-Formylpiperidine derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to assess the efficacy of various concentrations, revealing a dose-dependent response.

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of N-Formylpiperidine on human cancer cell lines. The results indicated a notable reduction in cell viability at concentrations above 50 µM, suggesting potential for further development as an anticancer agent.

Propriétés

IUPAC Name |

piperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-7-4-2-1-3-5-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWLNYSYJNLUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043941 | |

| Record name | N-Formylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2591-86-8 | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylpiperidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Formylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Formylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Formylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-N-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FORMYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIQ29H6CZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-30.8 °C | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.